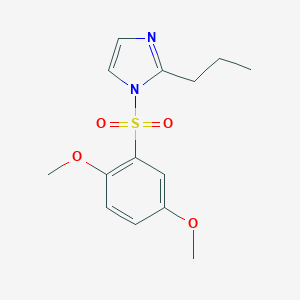
1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole (DBPI) is a chemical compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes. DBPI has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying PKC signaling pathways.
Mécanisme D'action
1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole works by binding to the catalytic domain of PKC, preventing it from phosphorylating its substrates. This leads to a range of downstream effects on cell signaling pathways, including changes in gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function. 1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole in lab experiments is its specificity for PKC. It has been shown to have minimal effects on other kinases, making it a valuable tool for studying PKC signaling pathways. However, 1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole has some limitations, including its relatively short half-life and potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole. Another potential direction is the use of 1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, the role of PKC in various cellular processes is still not fully understood, and further research on the effects of 1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole on PKC signaling pathways could lead to new insights in this area.
Méthodes De Synthèse
1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with propylimidazole in the presence of a base. The reaction can be carried out under mild conditions, making it a convenient method for the synthesis of 1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole.
Applications De Recherche Scientifique
1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole has been used extensively in scientific research to study the role of PKC in various cellular processes. It has been shown to be a potent inhibitor of PKC activity, leading to a range of effects on cell signaling pathways. 1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole has been used to study the role of PKC in cancer, inflammation, and cardiovascular disease, among other areas.
Propriétés
Nom du produit |
1-(2,5-Dimethoxy-benzenesulfonyl)-2-propyl-1H-imidazole |
|---|---|
Formule moléculaire |
C14H18N2O4S |
Poids moléculaire |
310.37 g/mol |
Nom IUPAC |
1-(2,5-dimethoxyphenyl)sulfonyl-2-propylimidazole |
InChI |
InChI=1S/C14H18N2O4S/c1-4-5-14-15-8-9-16(14)21(17,18)13-10-11(19-2)6-7-12(13)20-3/h6-10H,4-5H2,1-3H3 |
Clé InChI |
DEQCXODLKBPYLO-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
SMILES canonique |
CCCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![3-methyl-N-{1-methyl-2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B225115.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B225119.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)
![1-[(4-Bromonaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B225131.png)
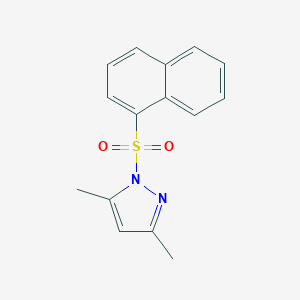
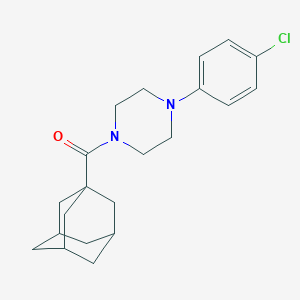
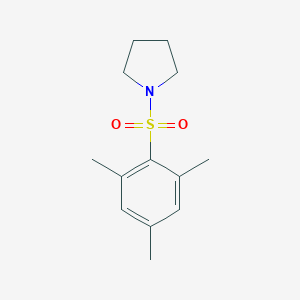
![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)
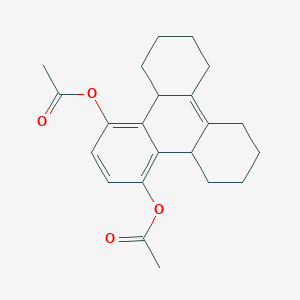
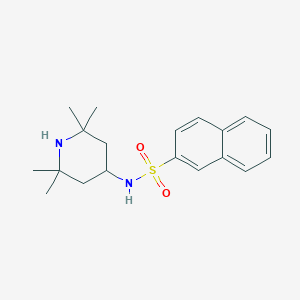
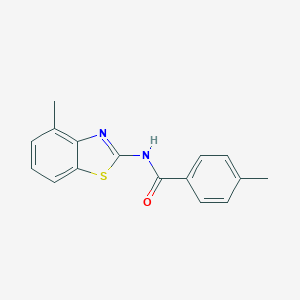
![4-Chloro-2-[(2-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225172.png)
![1-[(5-Bromo-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B225174.png)